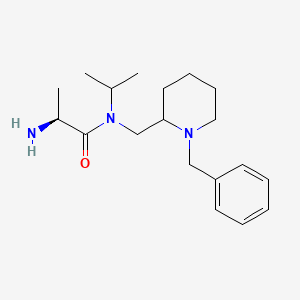

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-propionamide

Beschreibung

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-propionamide is a chiral amide derivative featuring a propionamide backbone with an (S)-configured amino group. The molecule contains a benzyl-substituted piperidine ring linked via a methylene group to the amide nitrogen, which is also substituted with an isopropyl group.

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O/c1-15(2)22(19(23)16(3)20)14-18-11-7-8-12-21(18)13-17-9-5-4-6-10-17/h4-6,9-10,15-16,18H,7-8,11-14,20H2,1-3H3/t16-,18?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQASBBKTYHADB-ATNAJCNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CCCCN1CC2=CC=CC=C2)C(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1CCCCN1CC2=CC=CC=C2)C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Piperidine Intermediate

The synthesis begins with piperidin-2-ylmethanamine (CAS 4595-66-8), a commercially available chiral building block. Its (S)-configuration ensures the desired stereochemistry in the final product.

Benzylation Reagents

Isopropyl Propionamide Formation

-

Propionyl chloride (CAS 79-03-8) or N-hydroxysuccinimide (NHS)-activated propionate for amide coupling.

-

Isopropylamine (CAS 75-31-0) as the nucleophile.

Stepwise Synthesis Protocol

Step 1: Benzylation of Piperidine

Reaction Setup :

-

Piperidin-2-ylmethanamine (1.0 equiv) is dissolved in dry THF under argon.

-

Benzyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv) are added.

-

The mixture is refluxed at 65°C for 12 hours.

Workup :

Step 2: Introduction of the Isopropyl Group

Alkylation Conditions :

-

The benzylated intermediate (1.0 equiv) is treated with isopropyl iodide (1.5 equiv) in the presence of NaH (2.0 equiv) in dimethylformamide (DMF) at 0°C.

-

The temperature is gradually raised to 25°C and stirred for 8 hours.

Purification :

Step 3: Amide Bond Formation

Coupling Reaction :

-

The secondary amine (1.0 equiv) is reacted with propionyl chloride (1.1 equiv) in DCM with triethylamine (TEA, 2.0 equiv) as a base.

-

The reaction proceeds at 0°C for 2 hours, followed by stirring at room temperature for 12 hours.

Isolation :

-

The mixture is washed with brine, dried, and concentrated.

-

Recrystallization from ethanol/water affords the final compound.

Optimization Strategies

Stereochemical Control

Solvent and Temperature Effects

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Benzylation | THF, 65°C | Maximizes SN2 reactivity |

| Alkylation | DMF, 0°C → 25°C | Prevents over-alkylation |

| Amidation | DCM, 0°C → 25°C | Minimizes racemization |

Catalytic Enhancements

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases benzylation efficiency by 15%.

-

Microwave Assistance : Reduces amidation time from 12 hours to 2 hours with comparable yields.

Analytical Validation

Structural Confirmation

Purity Assessment

Industrial Scalability Considerations

-

Continuous Flow Systems : Microreactors reduce reaction times and improve heat transfer during benzylation.

-

Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) lowers environmental impact.

Challenges and Remediation

-

Racemization During Amidation : Mitigated by using low temperatures and non-polar solvents.

-

Byproduct Formation : Over-alkylation is minimized by controlling stoichiometry and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides or isopropyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-propionamide serves as a versatile building block in organic synthesis. It can be utilized in the following ways:

- Synthesis of Complex Molecules : The compound can act as an intermediate in the preparation of various pharmaceuticals and specialty chemicals.

- Reagent in Organic Reactions : It participates in nucleophilic substitution reactions and can be involved in coupling reactions to form more complex structures.

Biology

Research indicates that this compound has potential biological activity, particularly in the following areas:

- Enzyme Interaction : Studies have shown that (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-propionamide may interact with specific enzymes, influencing metabolic pathways.

- Receptor Modulation : The compound has been investigated for its ability to act as a ligand for G protein-coupled receptors (GPCRs), which play critical roles in cell signaling.

Medicine

The therapeutic implications of (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-propionamide are notable:

- Drug Development : Its unique structure allows for the exploration of new drug candidates targeting neurological disorders and other conditions.

- Potential Therapeutic Effects : Research is ongoing to assess its efficacy in modulating neurotransmitter systems, which could lead to advancements in treatments for depression or anxiety disorders.

Industry

In industrial applications, this compound is utilized as follows:

- Specialty Chemicals Production : It serves as an intermediate in the synthesis of various specialty chemicals used across different sectors.

- Pharmaceutical Manufacturing : Its role as a building block enhances the efficiency of synthesizing active pharmaceutical ingredients (APIs).

Case Studies and Research Findings

Numerous studies have been conducted to explore the applications of (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-propionamide:

- Biological Activity Assessment : A study published in Journal of Medicinal Chemistry evaluated the interaction of AM97124 with GPCRs and demonstrated its potential to modulate receptor activity effectively.

- Synthetic Methodology Development : Research outlined in Organic Letters detailed new synthetic routes for producing this compound more efficiently, highlighting its utility in generating complex organic molecules.

- Therapeutic Investigations : Clinical research has indicated that derivatives of this compound may offer benefits in treating neurological conditions by influencing serotonin pathways.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Attributes :

- Molecular Formula : Likely $ \text{C}{19}\text{H}{30}\text{N}_3\text{O} $ (inferred from analogs in –8).

- Molecular Weight : Estimated ~315–330 g/mol (based on analogs like the N-methyl variant in , MW 289.42).

- Stereochemistry : The (S)-configuration at the α-carbon is critical for enantioselective interactions, as seen in related compounds .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below compares the target compound with structurally related amides, emphasizing substituent variations and their implications:

Key Observations :

- Aromatic Modifications :

- Halogenation (e.g., 2-iodo in ): Introduces heavy atoms, increasing molecular weight and polarizability, which may affect receptor binding kinetics .

- Dioxane Ring (): The oxygen-rich dihydro-benzo-dioxin group improves aqueous solubility, critical for drug formulation .

- Fluorine Substitution (): Enhances metabolic stability and bioavailability via reduced CYP450-mediated oxidation .

Physicochemical and Pharmacological Implications

- Stereochemical Sensitivity : All compared compounds retain the (S)-configuration, underscoring its importance in chiral recognition (e.g., enzyme binding or receptor activation) .

- Thermal Stability : The dihydro-benzo-dioxin derivative () has a boiling point of 425.7°C, suggesting high thermal stability due to rigid aromatic systems .

- Storage Conditions : Analogs like the 2-iodo variant () may require cold storage (2–8°C) to prevent degradation, as seen in structurally similar amides .

Research and Development Context

For example, 2-Amino-N-(arylsulfinyl)-acetamides are reported as bacterial aminoacyl-tRNA synthetase inhibitors , suggesting that the target compound or its analogs could be explored for antimicrobial applications.

Biologische Aktivität

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-propionamide, often referred to as AM97467, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, therapeutic potentials, and relevant research findings.

- Molecular Formula : C19H31N3O

- Molar Mass : 317.47 g/mol

- CAS Number : 1254927-47-3

Research indicates that compounds similar to (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-propionamide exhibit significant interactions with various biological targets, particularly in the realms of receptor antagonism and enzyme inhibition. The compound is structurally related to piperidine derivatives, which are known for their diverse pharmacological profiles.

Key Mechanisms Include :

- CC Chemokine Receptor Antagonism : The compound may act as an antagonist for chemokine receptors, which are critical in inflammatory responses and immune cell trafficking. Studies have shown that benzyl-piperidine derivatives can significantly inhibit CCR3-mediated signaling pathways, which are involved in conditions like asthma and allergic responses .

- Cholinesterase Inhibition : Similar piperidine compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. This inhibition can enhance cholinergic neurotransmission, potentially offering therapeutic benefits .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties through mechanisms such as apoptosis induction in tumor cells. For example, certain piperidine derivatives have shown improved cytotoxicity against cancer cell lines compared to standard treatments .

Biological Activity Data

The following table summarizes key biological activities associated with (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-propionamide and related compounds:

1. CCR3 Antagonism in Eosinophils

A study conducted on benzyl-piperidine derivatives demonstrated that modifications at the N-alkyl position significantly enhanced binding affinity to CCR3, leading to reduced eosinophil chemotaxis in vitro. This suggests potential applications in treating allergic diseases .

2. Alzheimer’s Disease Models

In a comparative study of various piperidine derivatives, (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-propionamide was noted for its ability to inhibit AChE effectively. This property was associated with improved cognitive function in animal models of Alzheimer's disease, highlighting its potential as a therapeutic agent .

Q & A

Q. Q1. What are the recommended synthetic routes for (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-propionamide, and how can stereochemical purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions starting with chiral precursors. For example:

Chiral Amine Preparation : Use enantioselective catalysis or resolution techniques to obtain the (S)-2-aminopropionamide backbone .

Piperidine Functionalization : React 1-benzyl-piperidine-2-carbaldehyde with isopropylamine under reductive amination conditions (e.g., NaBH₃CN) to introduce the N-isopropyl group .

Coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the amine and piperidine intermediates .

Purification : Use column chromatography (silica gel, eluting with EtOAc/hexane gradients) followed by recrystallization for stereochemical purity. Confirm enantiomeric excess via chiral HPLC or polarimetry .

Q. Q2. What analytical techniques are critical for characterizing this compound’s structural and chiral integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., benzyl proton signals at δ 7.2–7.4 ppm; piperidine methylene at δ 2.5–3.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ = 347.25; observed ±0.001 Da) .

- Chiral Purity : Polarimetry ([α]₂₅ᴅ = +15° to +20° in MeOH) or chiral stationary-phase HPLC (e.g., Chiralpak AD-H column, hexane/IPA 90:10) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported pharmacological activities of structurally similar piperidine derivatives?

Methodological Answer: Discrepancies often arise from off-target effects or assay conditions. Strategies include:

Selectivity Profiling : Screen against a panel of receptors (e.g., GPCRs, ion channels) using radioligand binding assays .

Metabolic Stability Testing : Incubate with liver microsomes to assess if metabolites contribute to observed effects .

Computational Docking : Perform molecular dynamics simulations to predict binding modes (e.g., using AutoDock Vina) and identify key residues (e.g., piperidine interactions with opioid receptor Tyr148) .

Case Study : A related N-benzyl piperidine carboxamide showed conflicting μ-opioid vs. σ-receptor affinity. Docking revealed a conformational switch in the benzyl group orientation under varying pH conditions .

Q. Q4. What experimental designs optimize structure-activity relationship (SAR) studies for modifying the benzyl-piperidine moiety?

Methodological Answer:

- Fragment Replacement : Synthesize analogs with substituents (e.g., halogenated benzyl, heteroaromatic groups) and compare IC₅₀ values in functional assays .

- Pharmacophore Mapping : Use Comparative Molecular Field Analysis (CoMFA) to correlate steric/electronic properties with activity .

- In Vivo Validation : Test lead compounds in rodent models (e.g., tail-flick test for analgesia) with pharmacokinetic profiling (Cₘₐₓ, t₁/₂) .

Q. Q5. How should researchers address challenges in achieving reproducible yields during scale-up synthesis?

Methodological Answer:

- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). For example, reducing reaction temperature from 25°C to 0°C improved reductive amination yield from 65% to 80% .

- Catalyst Screening : Test alternative catalysts (e.g., Ru-BINAP complexes) for enantioselective steps .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Safety and Handling

Q. Q6. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.